molecular formula C15H14F3N3O3S B2824477 Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate CAS No. 339019-45-3

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate

Cat. No.: B2824477
CAS No.: 339019-45-3
M. Wt: 373.35
InChI Key: RPMAVALQIYVMKF-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl ester, a methylsulfanyl group, and a trifluoromethoxy aniline moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Trifluoromethoxy Aniline Moiety: The trifluoromethoxy aniline group can be attached through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with a suitable leaving group on the pyrimidine ring.

    Esterification: The ethyl ester group can be introduced through esterification reactions involving ethanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.

    Amines: Formed from reduction of nitro groups.

    Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-(methylsulfanyl)-4-anilino-5-pyrimidinecarboxylate: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    Ethyl 2-(methylsulfanyl)-4-[4-(methoxy)anilino]-5-pyrimidinecarboxylate: Contains a methoxy group instead of a trifluoromethoxy group, potentially affecting its lipophilicity and reactivity.

    Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which may influence its electronic properties and interactions.

The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-[4-(trifluoromethoxy)anilino]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c1-3-23-13(22)11-8-19-14(25-2)21-12(11)20-9-4-6-10(7-5-9)24-15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAVALQIYVMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)OC(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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